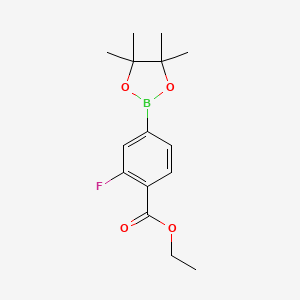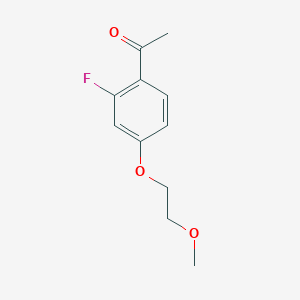
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
Overview
Description
2-Fluoro-4'-(2-methoxyethoxy)acetophenone (FMEA) is a fluorinated ketone that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and medicinal chemistry. FMEA is a versatile reagent that can be used in a variety of reactions, such as the synthesis of peptides, the synthesis of heterocyclic compounds, and the synthesis of natural products. FMEA is also an important tool in the study of the mechanism of action of drugs and can be used to study the biochemical and physiological effects of drugs.
Scientific Research Applications
Biological Baeyer–Villiger Oxidation
Fluorinated acetophenones, including those similar to 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, have been studied for their reactivity in biological Baeyer–Villiger oxidations. These reactions are facilitated by enzymes such as monooxygenases from microbial sources, converting acetophenones to valuable phenyl acetates and lactones. This process is significant for producing industrially relevant chemicals through biocatalysis, demonstrating the potential of fluorinated acetophenones in green chemistry and biotechnology applications (Moonen, Rietjens, & van Berkel, 2001).
Synthesis of Heterocyclic Compounds
Research into the cyclization of acetophenone derivatives has led to the synthesis of various heterocyclic compounds. For example, the transformation of this compound-like substances into benzoxazinones upon treatment with specific reagents underlies the creation of novel molecules with potential applications in pharmaceuticals and agrochemicals. These synthetic routes highlight the role of fluorinated acetophenones in diversifying organic synthesis methodologies (Alkhathlan, 2003).
Material Science and Corrosion Inhibition
Fluorinated acetophenones have been examined for their effectiveness as corrosion inhibitors. Derivatives such as those structurally related to this compound show promise in protecting metals from corrosion in acidic media. These findings are pivotal for the development of new materials with enhanced durability and are particularly relevant in industries where corrosion resistance is critical (Li et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with cell membranes, affecting their permeability .
Mode of Action
It’s suggested that similar compounds can change the permeability of the cell membrane, affecting the growth of the hyphae and leading to their death .
Biochemical Pathways
A related compound, 4′-fluoro-2′-hydroxyacetophenone, has been reported to undergo biological baeyer-villiger oxidation to 4-fluorocatechol by using whole cells of pseudomonas fluorescens acb .
Result of Action
It’s suggested that similar compounds can affect the growth of the hyphae, leading to their death .
properties
IUPAC Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)10-4-3-9(7-11(10)12)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQCZJFCHRWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



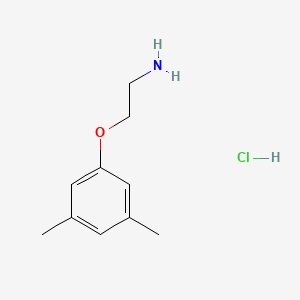
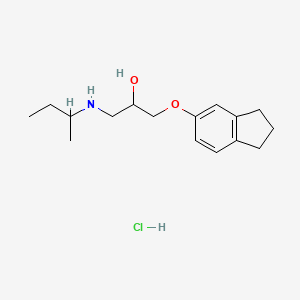
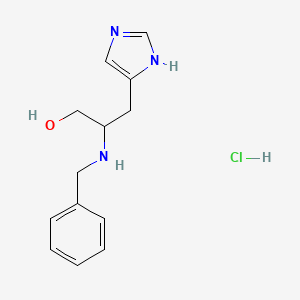


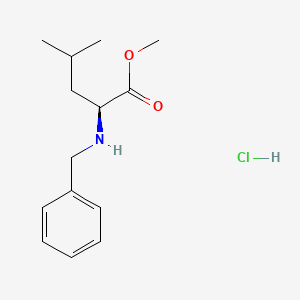
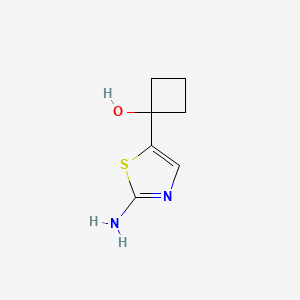


![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)



